molecular formula C21H19NO4 B13998239 2-Methoxy-6-oxo-5,6,7,8,9,10-hexahydrophenanthridin-8-yl benzoate CAS No. 37046-50-7

2-Methoxy-6-oxo-5,6,7,8,9,10-hexahydrophenanthridin-8-yl benzoate

Cat. No.: B13998239
CAS No.: 37046-50-7
M. Wt: 349.4 g/mol
InChI Key: WJCFFYNUMVKZNH-UHFFFAOYSA-N
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Description

2-Methoxy-6-oxo-5,6,7,8,9,10-hexahydrophenanthridin-8-yl benzoate (CAS No: 37046-50-7) is a chemical compound with the molecular formula C21H19NO4 . It belongs to the class of phenanthridinone derivatives, which are flat, tricyclic structures recognized as a privileged scaffold in medicinal chemistry due to their extensive bioactivity profile . This specific derivative is offered with a minimum purity of 99% . The phenanthridinone core is associated with a wide spectrum of research applications and has been reported to exhibit bioactive properties including anti-cancer, anti-viral, anti-bacterial, and anti-inflammatory activities . Reported molecular targets for phenanthridinone derivatives include poly-ADP-ribose polymerase (PARP), topoisomerase I, and various kinase enzymes, making this class of compounds a valuable starting point for drug discovery and biochemical probe development . The structural modification present in this compound, including the benzoate ester at the 8-position, may influence its physicochemical properties and biological activity, offering researchers a tool to explore structure-activity relationships. This product is provided exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions. For comprehensive product specifications, including detailed handling and storage information (recommended to be stored in a cool place ), please contact the supplier.

Properties

CAS No.

37046-50-7

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

(2-methoxy-6-oxo-7,8,9,10-tetrahydro-5H-phenanthridin-8-yl) benzoate

InChI

InChI=1S/C21H19NO4/c1-25-14-8-10-19-17(11-14)16-9-7-15(12-18(16)20(23)22-19)26-21(24)13-5-3-2-4-6-13/h2-6,8,10-11,15H,7,9,12H2,1H3,(H,22,23)

InChI Key

WJCFFYNUMVKZNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C3=C2CCC(C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the Hexahydrophenanthridinone Core

The core structure, 6-oxo-5,6,7,8,9,10-hexahydrophenanthridine , is typically synthesized via cyclization of appropriate precursors such as enamines or ketamides. One well-documented method involves the reaction of cyclohexanone derivatives with amines followed by acid-catalyzed cyclization:

  • Cyclohexanone derivative (e.g., compound 7) reacts with morpholine (compound 8) in the presence of catalytic p-toluenesulfonic acid monohydrate.
  • The intermediate ketamide (compound 11) is then cyclized using 70% sulfuric acid to form ethyl 6-oxo-5,6,7,8,9,10-hexahydrophenanthridin-2-carboxylate (compound 12).
  • Hydrolysis of the ester yields the corresponding carboxylic acid (compound 13).

This approach provides a robust route to the hexahydrophenanthridinone scaffold with good yields (up to 70% for cyclization).

Introduction of the 2-Methoxy Group

The 2-methoxy substituent can be introduced by starting from methoxy-substituted precursors or via methylation/demethylation steps:

  • Starting from 2-methoxy-7,8,9,10-tetrahydrophenanthridin-6(5H)-one (compound 18), demethylation with boron tribromide in dichloromethane yields the corresponding 2-hydroxy derivative (compound 19).
  • Subsequent alkylation with appropriate benzoate bromide derivatives in the presence of base affords the 2-methoxy benzoate ester.

Alternatively, the methoxy group may be retained from methoxy-substituted starting materials used in earlier synthetic steps.

Esterification to Form the Benzoate

The benzoate ester at the 8-position is formed by esterification of the phenolic hydroxyl group:

  • The phenolic intermediate (e.g., compound 19) is reacted with benzoyl chloride or benzoate bromide in the presence of a base such as triethylamine or potassium carbonate to yield the benzoate ester.
  • The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at low temperatures to moderate temperatures to control selectivity and yield.

This step is critical to obtain the final compound 2-Methoxy-6-oxo-5,6,7,8,9,10-hexahydrophenanthridin-8-yl benzoate with high purity.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%)
1 Amide formation Cyclohexanone + morpholine, p-TsOH, reflux Ketamide intermediate Not specified
2 Acid-catalyzed cyclization 70% H2SO4, room temperature, 14 hr Ethyl 6-oxo-hexahydrophenanthridin-2-carboxylate ~70
3 Hydrolysis 1N NaOH, MeOH, 50°C, 12 hr 6-oxo-hexahydrophenanthridin-2-carboxylic acid Not specified
4 Demethylation BBr3 in CH2Cl2, room temperature, 2 hr 2-Hydroxy derivative ~85
5 Esterification Benzoate bromide, base, aprotic solvent 2-Methoxy-6-oxo-hexahydrophenanthridin-8-yl benzoate Not specified

Analytical and Research Findings

  • The cyclization step under strong acid conditions is crucial and yields the tricyclic hexahydrophenanthridinone core with good efficiency.
  • Demethylation with boron tribromide is selective and efficient for converting methoxy groups to hydroxyl groups without degrading the core structure.
  • Esterification proceeds smoothly under mild conditions, allowing for the introduction of the benzoate moiety.
  • Purification is typically achieved by flash column chromatography using solvent systems such as hexane:ethyl acetate or chloroform:methanol mixtures.
  • NMR spectroscopy confirms the structure, with characteristic signals for aromatic protons, methoxy groups, and the hexahydrophenanthridinone ring protons.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenanthridine derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-oxo-5,6,7,8,9,10-hexahydrophenanthridin-8-yl benzoate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The methoxy and oxo groups could play a role in binding to the target molecules, while the benzoate ester could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoate Esters

The benzoate ester group in the target compound is a key functional group. Simple benzoate esters, such as benzyl benzoate (CAS 120-51-4), are widely studied for their stability and applications in fragrances or plasticizers . In contrast, the target compound’s benzoate is attached to a complex heterocyclic system, which may influence its reactivity. For example:

  • Hydrolysis Susceptibility : Simple benzoate esters (e.g., benzyl benzoate) are resistant to hydrolysis under neutral conditions but cleave under acidic or basic conditions . The steric hindrance from the phenanthridine core in the target compound may further slow hydrolysis.
  • Synthetic Routes : The synthesis of benzoate esters typically involves coupling alcohols with benzoyl chloride derivatives. describes the use of BBDI (bis(2-benzimidazolonyl)disulfide) and benzyl alcohol in esterification reactions for complex diesters , suggesting similar strategies might apply to the target compound.

Heterocyclic Cores

The hexahydrophenanthridin core shares structural similarities with spirocyclic compounds described in , such as 8-(4-dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione. Key differences include:

  • Ring Strain : Spiro compounds (e.g., ) exhibit angular strain due to fused ring systems, whereas the partially saturated phenanthridine in the target compound likely has reduced strain, enhancing stability .
  • Functionalization : Both classes incorporate electron-withdrawing groups (e.g., ketones, esters), but the target compound’s methoxy group may donate electron density, altering electronic properties .

Bioactive Analogues

  • NM-3 (Isocoumarin Derivative): NM-3 inhibits endothelial cell proliferation at low concentrations (IC₅₀ ~1 µM) and synergizes with chemotherapeutic agents .
  • Therapeutic Synergy: NM-3 combined with radiotherapy or 5-fluorouracil reduces tumor volume without toxicity .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Bioactivity (if known) Reference
2-Methoxy-6-oxo-5,6,7,8,9,10-hexahydrophenanthridin-8-yl benzoate Phenanthridine (partially saturated) Methoxy, ketone, benzoate ester Not reported N/A
Benzyl benzoate Benzyl ester Benzoate ester Plasticizer, fragrance
NM-3 (Isocoumarin) Isocoumarin Hydroxy, methyl substituents Antiangiogenic (IC₅₀: 1 µM)
8-(4-Dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spirocyclic Dimethylamino, ketone, ester Synthetic intermediate

Research Implications and Limitations

The absence of direct data on the target compound necessitates caution. Key gaps include:

  • Synthetic Protocols : ’s methods for diesters or ’s spirocyclic syntheses could inform strategies, but adaptations are untested.
  • Biological Profiling : If the compound shares NM-3’s antiangiogenic mechanism, in vitro assays (e.g., endothelial cell proliferation) are warranted .
  • Stability Studies : Comparative analysis of ester hydrolysis kinetics with simpler analogues (e.g., benzyl benzoate) would clarify its pharmaceutical viability .

Biological Activity

2-Methoxy-6-oxo-5,6,7,8,9,10-hexahydrophenanthridin-8-yl benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as a phenanthridine derivative with a methoxy and an oxo group. The presence of these functional groups is believed to contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of phenanthridine compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds possess significant antibacterial and antifungal activities against various strains of bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways .

Table 1: Antimicrobial Activity of Phenanthridine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
2-Methoxy...C. albicans64 µg/mL

Anticancer Activity

Phenanthridine derivatives have been investigated for their anticancer potential. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through the activation of specific pathways such as the caspase cascade and inhibition of anti-apoptotic proteins .

Case Study:
A study involving the administration of a phenanthridine derivative showed a marked reduction in tumor size in murine models when compared to control groups. The compound was administered at varying doses, revealing a dose-dependent response in tumor inhibition.

Neuroprotective Effects

Recent findings indicate that compounds similar to this compound may exhibit neuroprotective effects. These effects are hypothesized to be mediated through the modulation of oxidative stress pathways and enhancement of neuronal survival under stress conditions .

The precise mechanisms by which this compound exerts its biological effects remain under investigation. However, it is believed that the compound interacts with various cellular targets including:

  • Enzymatic Inhibition: Compounds in this class may inhibit key enzymes involved in metabolic processes.
  • Receptor Modulation: Interaction with neurotransmitter receptors could explain neuroprotective effects.
  • Oxidative Stress Reduction: Antioxidant properties may contribute to cellular protection against oxidative damage.

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